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molecular formula C9H7BrFN B8373587 2-(4-Bromo-2-fluoro-phenyl)-propionitrile CAS No. 749931-02-0

2-(4-Bromo-2-fluoro-phenyl)-propionitrile

Cat. No. B8373587
M. Wt: 228.06 g/mol
InChI Key: CVSOVRZLLKAQNO-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

The title compound was prepared analogously to 1-(4-Bromo-2-fluoro-phenyl)-cyclobutanecarbonitrile in step 2 of example A(236) substituting iodomethane in place of 1,3-dibromopropane. MS (APCI): 253 (M+H+), 255 (M+2+H+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:12]#[N:13])CC[CH2:9]2)=[C:4]([F:14])[CH:3]=1.IC>>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:9])[C:12]#[N:13])=[C:4]([F:14])[CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C1(CCC1)C#N)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)C(C#N)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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